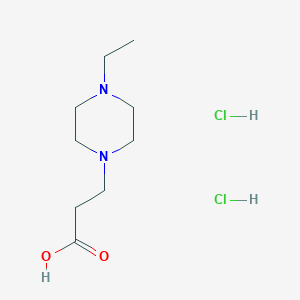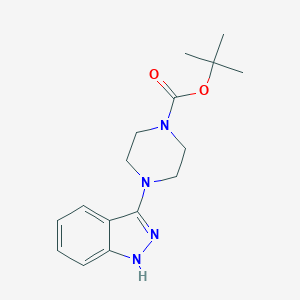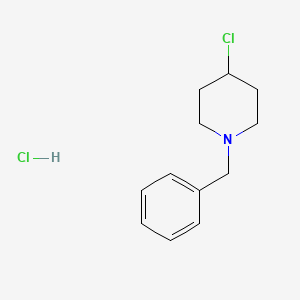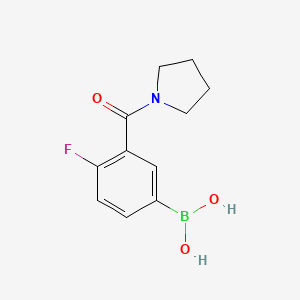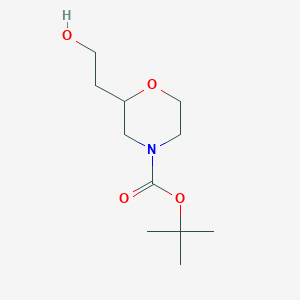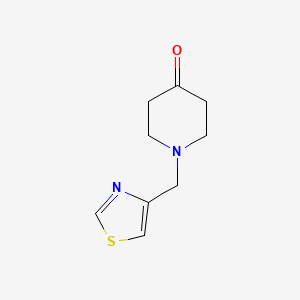
1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one
Overview
Description
“1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one” is a chemical compound that belongs to the family of thiazole derivatives. It has a CAS Number of 1042646-34-3 and a molecular weight of 196.27 . The IUPAC name for this compound is 1-(1,3-thiazol-4-ylmethyl)-4-piperidinone .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H12N2OS/c12-9-1-3-11(4-2-9)5-8-6-13-7-10-8/h6-7H,1-5H2 .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular formula is C9H12N2OS .
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Abdel‐Aziz et al. (2009) reported the synthesis of piperidine-based 1,3-thiazole derivatives with significant anti-arrhythmic activity. The research demonstrated the chemical reactions and conditions needed to synthesize these compounds, highlighting their potential in therapeutic applications (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Venkatesan and Maruthavanan (2012) explored the synthesis of thiazolyl chalcones and their derivatives, showing marked potency as antimicrobial agents. This study adds to the understanding of the compound's utility in combating microbial infections (Venkatesan & Maruthavanan, 2012).
Antitumor and Anticancer Activity
- Turov (2020) discussed the anticancer activity of polyfunctional substituted 1,3-thiazoles in an international program testing against various cancer cell lines. The findings suggest these compounds' potential effectiveness in cancer therapy, particularly those with piperazine substituents (Turov, 2020).
Antitubercular Activity
- Syed, Alagwadi Ramappa, and Alegaon (2013) synthesized novel imidazo[2,1-b][1,3,4]thiadiazole derivatives displaying significant antitubercular and antifungal activities. This work underscores the potential of thiazole derivatives in addressing tuberculosis and fungal infections (Syed, Alagwadi Ramappa, & Alegaon, 2013).
Inhibition of Glioblastoma Multiforme
- Da Silveira et al. (2017) investigated synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones for their antiglioma in vitro effect, showing promising results against glioblastoma multiforme, a primary brain tumor. The study highlights the selectivity and potential therapeutic use of these compounds in treating glioblastoma without harming non-transformed cells (Da Silveira et al., 2017).
Corrosion Inhibition
- Xavier and Nallaiyan (2011) demonstrated the corrosion inhibitive properties of piperidine derivatives on brass in natural sea water, indicating the potential of these compounds in protecting metals from corrosion. This aspect could be relevant in industrial applications where metal preservation is critical (Xavier & Nallaiyan, 2011).
properties
IUPAC Name |
1-(1,3-thiazol-4-ylmethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-9-1-3-11(4-2-9)5-8-6-13-7-10-8/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXYMHMADJTMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





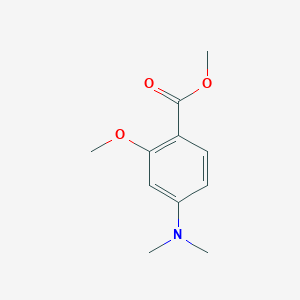
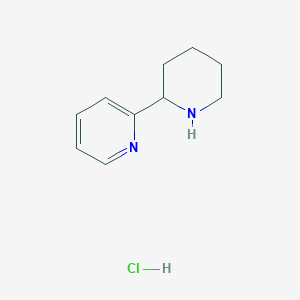
![7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1437288.png)

